

# Physical and thermodynamic properties of 1-Butene

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An In-depth Technical Guide to the Physical and Thermodynamic Properties of 1-Butene

Audience: Researchers, scientists, and drug development professionals. Topic: Physical and thermodynamic properties of **1-Butene**.

### Introduction

**1-Butene** (also known as but-1-ene or α-butylene) is a linear alpha-olefin with the chemical formula C<sub>4</sub>H<sub>8</sub>.[1] It is a colorless, flammable gas at standard temperature and pressure with a slightly aromatic odor.[1][2] As one of the four isomers of butene, its terminal carbon-carbon double bond makes it a valuable intermediate and monomer in the chemical industry.[1][2] **1-Butene** is a key comonomer in the production of various types of polyethylene, particularly linear low-density polyethylene (LLDPE), and is a precursor for producing polybutylene, butylene oxide, and the industrial solvent butan-2-one (MEK).[2][3] This document provides a comprehensive overview of its essential physical and thermodynamic properties, outlines the experimental methods for their determination, and illustrates key chemical pathways.

## **Physical Properties of 1-Butene**

The physical properties of **1-Butene** are crucial for its handling, storage, and application in industrial processes. These properties have been summarized in the table below.



Property	Value	Units	Conditions	Source(s)
Molecular Identity				
IUPAC Name	But-1-ene	-	-	[4]
Molecular Formula	C4H8	-	-	[4]
Molar Mass	56.1063	g/mol	-	[4]
CAS Registry Number	106-98-9	-	-	[4]
Phase Transition Points				
Boiling Point	-6.47 (266.68 K)	°C	at 1 atm	[2]
Melting Point	-185.3 (87.8 K)	°C	-	[2]
Triple Point	-185.35 (87.8 K)	°C	-	[3]
Critical Point Data				
Critical Temperature	146.35 - 146.60	°C	-	[3][5]
Critical Pressure	40.2 (4.02 MPa)	bar	-	[3]
Critical Density	232.81	kg/m ³	-	[3]
Density				
Liquid Density	0.62	g/cm³	at saturation	[1]
Vapor Density	1.93	-	Relative to Air (Air=1)	[6]
Other Properties				
Vapor Pressure	248 (1860 mmHg)	kPa	at 25 °C	[7]



Solubility in Water	0.221	g/100 mL	-	[2]
Refractive Index	1.3962	nD	-	[2][8]
Surface Tension	12.5	dynes/cm	at 20 °C	[9]
Dipole Moment	0.34	D	-	[10]
Acentric Factor	0.191	-	-	[11]
log Kow (Octanol/Water)	2.40	-	-	[5]

# **Thermodynamic Properties of 1-Butene**

Thermodynamic data are essential for designing and optimizing chemical reactors, separation processes, and safety protocols involving **1-Butene**.



Property	Value	Units	Conditions	Source(s)
Enthalpy				
Enthalpy of Formation (Gas)	1.17 ± 0.63	kJ/mol	Standard State (298.15 K)	[12]
Enthalpy of Combustion (Gas)	-2716.4 ± 0.8	kJ/mol	Standard State (298.15 K)	[12]
Enthalpy of Vaporization	22.07	kJ/mol	at Normal Boiling Point	[13]
Enthalpy of Fusion	3.77	kJ/mol	at Triple Point	[11]
Heat Capacity				
Gas Heat Capacity (Cp)	85.56	J/(mol·K)	at 298.15 K, 1 bar	[12]
Liquid Heat Capacity (Cp)	128.96	J/(mol·K)	at 126.96 K	[14]
Entropy & Gibbs Free Energy				
Standard Molar Entropy (Gas)	306.14 ± 0.42	J/(mol·K)	Standard State (298.15 K)	[12]
Gibbs Free Energy of Formation	72.38	kJ/mol	Standard State (298.15 K)	[11]

# **Experimental Protocols**

The accurate determination of physical and thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for measuring key properties of **1-Butene**.



## **Vapor Pressure Determination (Static Method)**

Vapor pressure, the pressure exerted by a vapor in equilibrium with its liquid phase at a given temperature, is a critical parameter for safety and process design.

- Principle: The static method involves placing the purified liquid sample in a sealed, evacuated container equipped with a pressure transducer and a temperature control system. The pressure of the vapor phase above the liquid is measured at various controlled temperatures once thermal equilibrium is achieved.
- Apparatus: A thermostatted vessel (cryostat or oil bath), a pressure measurement device (manometer or transducer), a temperature sensor (platinum resistance thermometer), and a vacuum system.

#### Procedure:

- Sample Preparation: The **1-Butene** sample is first purified, typically by fractional distillation, to remove impurities, especially dissolved gases and more volatile components.
- System Evacuation: The sample is introduced into the measurement vessel, which is then
  connected to a vacuum pump. The sample is frozen (e.g., with liquid nitrogen), and the
  system is evacuated to remove any air or non-condensable gases. The vessel is then
  sealed.
- Temperature Control: The sealed vessel is placed in a thermostat bath. The temperature of the bath is precisely controlled and allowed to stabilize at the desired setpoint.
- Equilibrium and Measurement: The sample is allowed to reach thermal and phase equilibrium, at which point the pressure of the vapor phase is recorded. This process is repeated across a range of temperatures to generate a vapor pressure curve.[15]
- Data Analysis: The collected pressure-temperature data are often fitted to a thermodynamic equation, such as the Antoine or Clausius-Clapeyron equation, to model the vapor pressure relationship.



# Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for determining the heat capacity of liquids and solids.[16] It measures the difference in heat flow between a sample and a reference as a function of temperature.[16]

- Principle: The heat capacity (Cp) is calculated by comparing the heat flow required to change the temperature of the sample to that of a known standard (typically sapphire) under the same conditions.[17][18]
- Apparatus: A differential scanning calorimeter, hermetically sealed sample pans (e.g., aluminum), and a sapphire standard.
- Procedure (Three-Step Method):
  - Baseline Run: An empty sample pan and an empty reference pan are placed in the DSC cell. The system is subjected to a programmed temperature ramp (e.g., heating at 10 °C/min) over the desired temperature range. This scan measures the instrumental baseline (heat flow difference between the two empty pans).[17]
  - Standard Run: A standard material with a precisely known heat capacity, such as a sapphire disc, is placed in the sample pan. The same temperature program is run to measure the heat flow required to heat the standard.
  - Sample Run: The standard is replaced with a known mass of the 1-Butene sample, which
    must be hermetically sealed to prevent evaporation. The identical temperature program is
    run again.
  - Calculation: The specific heat capacity of the sample (Cp,sample) at a given temperature
     (T) is calculated using the following equation:

```
Cp,sample(T) = (Cp,std(T) × m_std / m_sample) × (\Delta Q_sample(T) - \Delta Q_baseline(T)) / (\Delta Q_std(T) - \Delta Q_baseline(T))
```

where m is mass, and  $\Delta Q$  is the measured heat flow for the sample, standard (std), and baseline runs.[19]



## **Enthalpy of Combustion (Bomb Calorimetry)**

The enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during complete combustion under constant volume conditions.

- Principle: A known mass of the sample is completely burned in an excess of high-pressure
  oxygen inside a sealed, robust container (the "bomb"). The heat released by the combustion
  reaction is absorbed by the surrounding water bath, and the resulting temperature increase
  is measured.
- Apparatus: A constant-volume bomb calorimeter, a high-pressure oxygen cylinder, a crucible, a firing wire, and a high-precision thermometer.

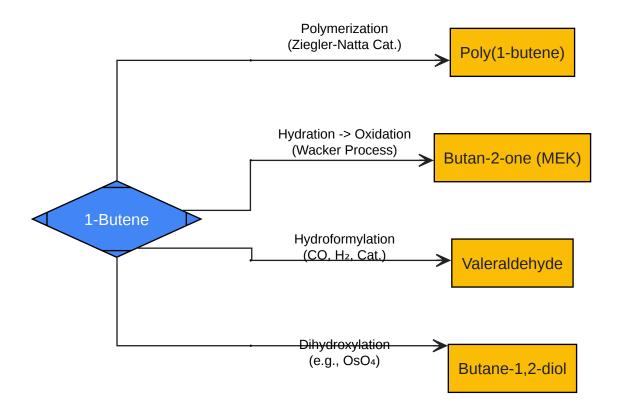
#### Procedure:

- Sample Preparation: A precise mass of liquid 1-Butene is sealed in a container suitable for combustion (e.g., a polyester bag) and placed in the crucible inside the bomb.
- Assembly: A known volume of water is added to the bomb to saturate the internal atmosphere, and a fusible wire is positioned to contact the sample. The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.
- Ignition and Measurement: The initial temperature is recorded. The sample is then ignited by passing an electric current through the firing wire. The temperature of the water bath is recorded at regular intervals until it reaches a maximum and begins to cool.
- Correction and Calculation: The raw temperature change is corrected for heat exchange
  with the surroundings and the heat released by the ignition wire. The heat capacity of the
  calorimeter (calorimeter constant), determined by combusting a standard like benzoic
  acid, is used to calculate the total heat released. This value is then converted to the
  standard enthalpy of combustion per mole of 1-Butene.

## Visualizations: Pathways and Phase Behavior



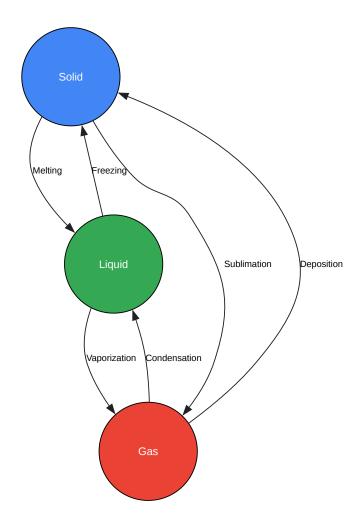
To illustrate the chemical utility and physical behavior of **1-Butene**, the following diagrams are provided.



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Caption: Key industrial reaction pathways originating from 1-Butene.





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Caption: Phase transitions of a substance like **1-Butene**.

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